REACTION_CXSMILES
|
[I:1][C:2]1[CH:8]=[CH:7][CH:6]=[CH:5][C:3]=1[NH2:4].[OH-].[Cs+].[CH2:11](Br)[CH:12]=[CH2:13]>CN(C)C=O>[CH2:11]([NH:4][C:3]1[CH:5]=[CH:6][CH:7]=[CH:8][C:2]=1[I:1])[C:12]1[CH:13]=[CH:5][CH:3]=[CH:2][CH:8]=1 |f:1.2|
|
Name
|
FRX
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
329 mg
|
Type
|
reactant
|
Smiles
|
IC1=C(N)C=CC=C1
|
Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
IC1=C(N)C=CC=C1
|
Name
|
|
Quantity
|
112 mg
|
Type
|
reactant
|
Smiles
|
[OH-].[Cs+]
|
Name
|
|
Quantity
|
156 μL
|
Type
|
reactant
|
Smiles
|
C(C=C)Br
|
Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
112 mg
|
Type
|
reactant
|
Smiles
|
[OH-].[Cs+]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
a temperature of 236° C.
|
Type
|
ADDITION
|
Details
|
introduced into the microflow reactor
|
Reaction Time |
2.5 min |
Name
|
|
Type
|
product
|
Smiles
|
C(C1=CC=CC=C1)NC1=C(C=CC=C1)I
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |